molecular formula C31H24CuF3N2P B12446433 Phen trifluoromethyl group triphenylphosphine copper

Phen trifluoromethyl group triphenylphosphine copper

Cat. No.: B12446433
M. Wt: 576.0 g/mol
InChI Key: NZXQGYWQWAPZMG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Chemistry: In chemistry, (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is used as a reagent for the trifluoromethylation of various substrates. Its ability to introduce the trifluoromethyl group into aromatic compounds makes it a valuable tool for the synthesis of complex molecules .

Biology and Medicine: While specific biological and medicinal applications are not extensively documented, the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals. Therefore, this compound could potentially be used in the development of new drugs .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science. The trifluoromethyl group imparts unique properties to the final products, such as increased chemical stability and lipophilicity .

Mechanism of Action

The mechanism by which (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) exerts its effects involves the transfer of the trifluoromethyl group to the substrate. This process is facilitated by the copper(I) center, which activates the trifluoromethyl group and enables its transfer to the target molecule . The 1,10-phenanthroline and triphenylphosphine ligands stabilize the copper center and enhance its reactivity .

Comparison with Similar Compounds

Similar Compounds:

  • (1,10-Phenanthroline)(trifluoromethyl)copper(I)
  • (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(II)
  • (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)nickel(I)

Uniqueness: Compared to similar compounds, (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is unique due to its combination of ligands, which provide both stability and reactivity. The presence of the trifluoromethyl group enhances its utility in trifluoromethylation reactions, making it a valuable reagent in synthetic chemistry .

Properties

Molecular Formula

C31H24CuF3N2P

Molecular Weight

576.0 g/mol

IUPAC Name

copper;fluoroform;1,10-phenanthroline;triphenylphosphane

InChI

InChI=1S/C18H15P.C12H8N2.CHF3.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-15H;1-8H;1H;

InChI Key

NZXQGYWQWAPZMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(F)(F)F.[Cu]

Origin of Product

United States

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